molecular formula C16H15N3O2S B14384069 N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 88095-62-9

N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B14384069
CAS No.: 88095-62-9
M. Wt: 313.4 g/mol
InChI Key: RMWQMWUJQDMFGA-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has a pyrazole ring substituted with a benzyl group at the nitrogen atom and a benzenesulfonamide group at the fourth position of the pyrazole ring. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide typically involves the reaction of 1-benzyl-1H-pyrazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.

    Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound is believed to interfere with the metabolic pathways of the parasite, leading to its death . The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of key enzymes and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Benzyl-1H-pyrazol-4-yl)benzenesulfonamide is unique due to the presence of the benzyl group on the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its lipophilicity and potentially its ability to interact with biological targets, making it a promising candidate for further research and development.

Properties

CAS No.

88095-62-9

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C16H15N3O2S/c20-22(21,16-9-5-2-6-10-16)18-15-11-17-19(13-15)12-14-7-3-1-4-8-14/h1-11,13,18H,12H2

InChI Key

RMWQMWUJQDMFGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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